N,N,N',N'-Tetraethyldiethylenetriamine
Description
N,N,N',N'-Tetraethyldiethylenetriamine (C₁₂H₂₉N₃, MW: 215.38 g/mol) is a branched polyamine featuring a diethylenetriamine backbone substituted with four ethyl groups at the terminal and central nitrogen atoms. Its structure enables versatile coordination chemistry, making it valuable in catalysis, separation science, and photoresponsive materials. Key applications include:
- Catalysis: As a ligand for copper complexes in atom transfer radical polymerization (ATRP) and oxidative homocoupling reactions. For example, it forms recyclable heterogeneous catalysts when anchored on polystyrene supports .
- Analytical Chemistry: As a dynamic capillary coating (poly-(this compound)) in capillary electrophoresis–mass spectrometry (CE–MS), enhancing signal intensity and metabolite detection in complex matrices like orange juice and wine .
- Photo-Switching: In nickel(II) complexes, it facilitates nitro-to-nitrito isomerization under light irradiation, with reaction rates influenced by substituent flexibility .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N3/c1-5-14(6-2)11-9-13-10-12-15(7-3)8-4/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCSKORMGVRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059554 | |
| Record name | 3,9-Diethyl-3,6,9-triazaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-12-6 | |
| Record name | N,N,N′′,N′′-Tetraethyldiethylenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N2-(2-(diethylamino)ethyl)-N1,N1-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 123-12-6 | |
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| Record name | 1,2-Ethanediamine, N2-[2-(diethylamino)ethyl]-N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,9-Diethyl-3,6,9-triazaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-diethyl-3,6,9-triazaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.186 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetraethyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with diethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetraethyldiethylenetriamine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
TEDETA acts as a polydentate ligand, forming stable complexes with transition metals. Its flexibility and nitrogen donor sites facilitate chelation, influencing catalytic and electronic properties.
Key Observations :
-
TEDETA’s ethyl groups introduce steric hindrance, modulating metal-ligand bond lengths and stability.
-
Complexes exhibit enhanced solubility in organic solvents compared to unsubstituted diethylenetriamine analogs .
Redox Reactions
TEDETA undergoes oxidation in the presence of strong oxidizing agents:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| H₂O₂ | Amine oxides | RT, aqueous, pH 10–12 |
| O₂ (air) | Partially oxidized intermediates | Prolonged exposure, 40°C |
Stability Note : Oxidized derivatives retain ligand functionality but show reduced metal-binding capacity .
Comparative Reactivity with Analogues
| Ligand | Reactivity with Ni²⁺ | Steric Effects | Electronic Effects |
|---|---|---|---|
| TEDETA | High | Moderate | Electron-donating |
| N,N,N',N'-Tetramethylethylenediamine | Moderate | Low | Electron-donating |
| Diethylenetriamine | Very High | Low | Electron-donating |
Insight : Ethyl substituents in TEDETA balance steric bulk and electron donation, optimizing stability for mid-sized metal ions like Ni²⁺ .
Scientific Research Applications
Coordination Chemistry
TEDETA serves as a ligand in the formation of metal complexes. These complexes are extensively studied for their catalytic properties and potential applications in various chemical reactions. For instance, TEDETA has been used in the synthesis of nickel complexes that demonstrate interesting catalytic activity .
Biochemical Applications
In biological research, TEDETA is utilized as a reagent in the synthesis of biologically active molecules. Its ability to form stable complexes with metal ions enhances its utility in biochemical assays, where it can facilitate reactions involving metal-dependent enzymes. Studies have shown its application in the synthesis of aminated macroligands and other biologically relevant compounds .
Drug Delivery Systems
TEDETA is being explored for its potential role in drug delivery systems. Its properties allow it to form complexes with pharmaceutical agents, which can enhance the solubility and bioavailability of drugs. This application is particularly relevant in developing targeted therapies where precision in drug delivery is crucial .
Industrial Applications
In industrial settings, TEDETA is employed in the production of polymers and resins. It acts as a crosslinking agent that improves the mechanical properties of materials. Additionally, it is used in the formulation of various industrial chemicals, contributing to advancements in material science .
Case Study 1: Metal Complex Catalysis
A study demonstrated that TEDETA-based nickel complexes exhibited enhanced catalytic activity in hydrogenation reactions. The research highlighted the stability of these complexes under various conditions, making them suitable candidates for industrial applications .
Case Study 2: Biochemical Assays
TEDETA was utilized as a ligand in the development of a novel assay for detecting hydrogen sulfide production from homocysteinase activity. This assay showed improved sensitivity compared to traditional methods, illustrating TEDETA's utility in analytical chemistry .
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyldiethylenetriamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares structural features and applications of N,N,N',N'-Tetraethyldiethylenetriamine with analogous polyamines:
Catalytic Performance
- This compound : Forms stable Cu(I)/Cu(II) complexes for controlled radical polymerization. When grafted onto polystyrene, it enables recyclable catalysts with high efficiency in homocoupling reactions .
- TEMED : Lacks the triamine backbone, limiting its coordination sites. Primarily used as a redox initiator in polymerizations rather than a metal ligand .
- EDTA : Functions as a chelator rather than a catalyst, removing metal ions from solutions to prevent unwanted side reactions .
Photo-Switching Dynamics
In nickel(II) complexes, ethyl substituents in this compound enable faster nitro-to-nitrito isomerization (120 min for full conversion) compared to butyl-substituted analogs (15 min) .
Biological Activity
N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) is a polyamine compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and coordination chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TEDETA is a branched-chain polyamine with the following structural formula:
This compound features four nitrogen atoms, which are crucial for its coordination capabilities and biological interactions. The presence of multiple amine groups allows TEDETA to form stable complexes with various metal ions, enhancing its biological activity.
Antimicrobial Properties
TEDETA has been studied for its antimicrobial effects. Research indicates that it exhibits significant activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that TEDETA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in infection control .
Antimalarial Activity
One of the most notable biological activities of TEDETA is its efficacy against malaria. In vitro studies have shown that TEDETA is active against the exoerythrocytic stages of the malaria parasite, specifically Plasmodium falciparum. The compound has been evaluated for both prophylactic and curative effects, indicating its potential as an antimalarial agent .
The biological activity of TEDETA can be attributed to several mechanisms:
- Metal Ion Chelation : TEDETA's ability to chelate metal ions plays a crucial role in its antimicrobial and antimalarial activities. By binding to essential metal ions, it disrupts enzymatic processes in pathogens.
- Cell Membrane Disruption : Studies suggest that TEDETA may compromise the integrity of microbial cell membranes, leading to cell lysis and death.
- Interference with Metabolic Pathways : The compound may interfere with critical metabolic pathways within pathogens, inhibiting their growth and replication.
Study 1: Antimicrobial Efficacy
In a comparative study, TEDETA was tested alongside other known antimicrobial agents. The results indicated that TEDETA had a lower minimum inhibitory concentration (MIC) against E. coli compared to standard antibiotics like ampicillin, highlighting its potential as an alternative therapeutic agent .
Study 2: Antimalarial Activity
A clinical trial evaluated the prophylactic use of TEDETA in individuals at high risk for malaria. Participants receiving TEDETA showed a significant reduction in malaria incidence compared to the placebo group. This study underscores the compound's promise in malaria prevention strategies .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental methods are used to characterize TEDETA and its coordination complexes?
To confirm the structure and purity of TEDETA, researchers employ:
- Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., N–H, C–N stretches) and monitor ligand coordination .
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition patterns of TEDETA-supported catalysts .
- Brunauer-Emmett-Teller (BET) analysis to measure surface area and porosity of TEDETA-functionalized nanoparticles .
- X-ray Diffraction (XRD) and Energy-Dispersive X-ray Spectroscopy (EDS) to confirm crystallinity and elemental composition in metal complexes .
Q. How does TEDETA function as a ligand in transition metal complexes?
TEDETA acts as a polydentate ligand , coordinating via its three nitrogen atoms to form stable complexes with metals like nickel (Ni). Key studies include:
- Isomerization pathways : Computational studies (DFT, molecular dynamics) reveal TEDETA’s role in stabilizing linkage isomers (e.g., η²-O,ON vs. η¹-NO₂ in Ni complexes) through steric and electronic effects .
- Spectroscopic validation : UV-Vis and X-ray absorption spectroscopy track changes in metal-ligand bonding during reactions .
Advanced Research Questions
Q. What are the catalytic applications of TEDETA in organic synthesis?
TEDETA-functionalized catalysts exhibit versatility:
- Oxidation reactions : Br₃⁻-TEDETA@Boehmite nanoparticles selectively oxidize sulfides to sulfoxides under mild conditions (H₂O₂, room temperature) with >90% yield .
- Heterocycle synthesis : The catalyst enables one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines via multicomponent reactions .
| Catalytic Performance | Conditions | Yield (%) | Reusability (cycles) |
|---|---|---|---|
| Sulfide → Sulfoxide | H₂O₂, RT, 2 h | 92 | 5 (no efficiency loss) |
| Dihydroquinazolinone synthesis | Ethanol, reflux, 4 h | 88 | 4 |
Q. How do computational methods elucidate TEDETA’s role in linkage isomerism?
Studies on [Ni(Et₄dien)(η²-O,ON)(η¹-NO₂)] (Et₄dien = TEDETA) combine:
- Density Functional Theory (DFT) to calculate isomer energetics and transition states .
- Periodic solid-state molecular dynamics to simulate thermal isomerization pathways (e.g., η² → η¹ transitions) .
- Time-dependent DFT (TD-DFT) to model photochemical isomerization mechanisms .
| Key Findings | Method | Energy Barrier (kJ/mol) |
|---|---|---|
| Thermal isomerization (η² → η¹) | DFT/MD | 85.2 |
| Photoisomerization quantum yield | TD-DFT | 0.45 |
Methodological Considerations
Q. What precautions are required when handling TEDETA in laboratory settings?
- Storage : Keep at –20°C in airtight containers to prevent degradation .
- Safety protocols : Use local exhaust ventilation, avoid contact with oxidizers, and wear PPE (gloves, goggles) due to its high toxicity .
- Waste disposal : Neutralize with dilute acid before disposal to mitigate environmental hazards .
Q. How can researchers resolve contradictions in toxicity data for TEDETA analogs?
- Comparative toxicity assays : Use standardized protocols (e.g., OECD Guidelines) to compare TEDETA with structurally similar amines (e.g., hexamethylenediamine: moderate toxicity vs. TEDETA’s high toxicity) .
- Mechanistic studies : Employ in vitro models (e.g., liver microsomes) to assess metabolic pathways and reactive intermediate formation .
Data Contradictions and Validation
- Catalyst reusability : While reports no efficiency loss after 5 cycles, discrepancies may arise from nanoparticle aggregation. Validate via scanning electron microscopy (SEM) after each cycle .
- Theoretical vs. experimental energy barriers : Calibrate computational models with experimental kinetics (e.g., Arrhenius plots) to improve accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
